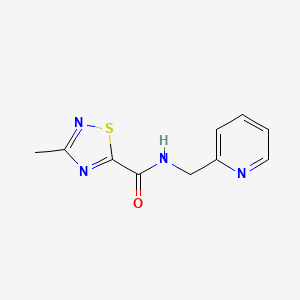
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. This compound was first identified in a screen for small molecules that could inhibit the expression of BMI-1, a protein that is overexpressed in many types of cancer.
Scientific Research Applications
Antimycobacterial Activity
Compounds structurally related to "3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide" have been investigated for their antimycobacterial properties. Substituted pyridines and pyrazines, acting as carboxylic acid isosteres, were tested against Mycobacterium tuberculosis. The majority of these compounds exhibited significant antimycobacterial activities, with some being up to 16 times more potent than pyrazinamide, a known antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).
Antitumor and Antimicrobial Activities
Pyridine thiazole derivatives and their zinc(II) complexes have been synthesized and evaluated for their antimicrobial and antitumor properties. The studies indicated that the metal complexes exhibit higher bioactivity than the free ligands, with some compounds showing specific efficacy against certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).
Anti-Inflammatory Activity
New series of 1,3,4-thiadiazoles containing pyrazole and pyrrole nuclei have been developed, demonstrating significant anti-inflammatory effects. The synthesized compounds showed promising results, with some surpassing the standard drug indomethacin in potency during in vivo testing (Maddila, Gorle, Sampath, & Lavanya, 2016).
HIV-Integrase Inhibition
Efficient synthesis of carboxamide analogs has led to the discovery of potent inhibitors for HIV integrase, crucial for antiretroviral therapy. These compounds demonstrated sub-micromolar inhibition of the enzyme, highlighting their potential as novel therapeutic agents (Boros, Johns, Garvey, Koble, & Miller, 2006).
properties
IUPAC Name |
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-7-13-10(16-14-7)9(15)12-6-8-4-2-3-5-11-8/h2-5H,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXRGQKNDMVMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

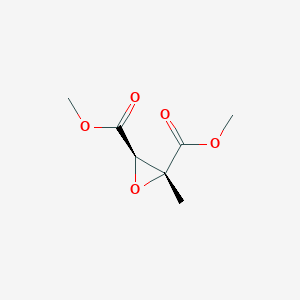
![7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431572.png)
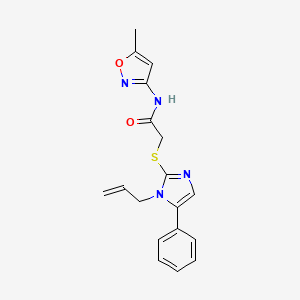
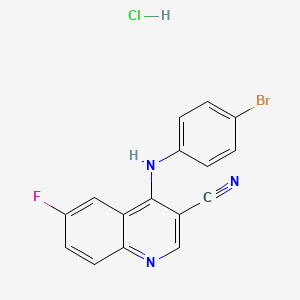
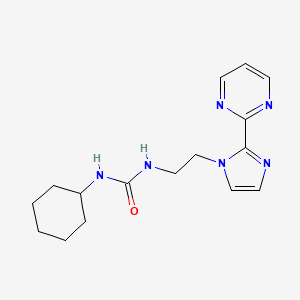
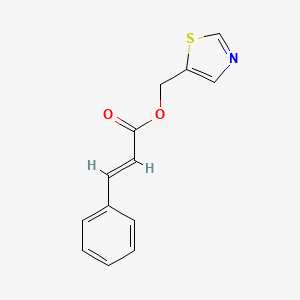
![7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2431577.png)
![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2431578.png)
![5-Cyclopropyl-3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2431579.png)
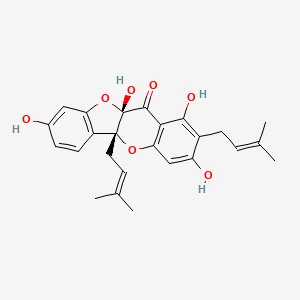
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)
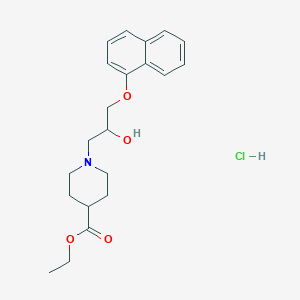
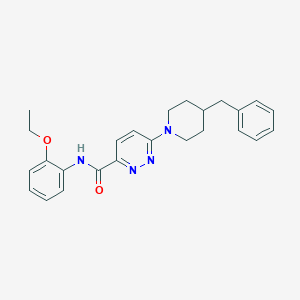
![2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2431590.png)